molecular formula C7H15NO2S B6237711 2-(dimethylamino)-4-(methylsulfanyl)butanoic acid CAS No. 2812-23-9

2-(dimethylamino)-4-(methylsulfanyl)butanoic acid

Cat. No.: B6237711
CAS No.: 2812-23-9
M. Wt: 177.27 g/mol
InChI Key: FLEXUHXAXRFRAU-UHFFFAOYSA-N
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Description

2-(dimethylamino)-4-(methylsulfanyl)butanoic acid is an organic compound with a unique structure that includes both a dimethylamino group and a methylsulfanyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(dimethylamino)-4-(methylsulfanyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in biological studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can act as a nucleophile, participating in various biochemical reactions, while the methylsulfanyl group can undergo oxidation-reduction reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(dimethylamino)-4-(methylsulfanyl)butanoic acid is unique due to the presence of both the dimethylamino and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

2812-23-9

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

2-(dimethylamino)-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C7H15NO2S/c1-8(2)6(7(9)10)4-5-11-3/h6H,4-5H2,1-3H3,(H,9,10)

InChI Key

FLEXUHXAXRFRAU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CCSC)C(=O)O

Purity

95

Origin of Product

United States

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